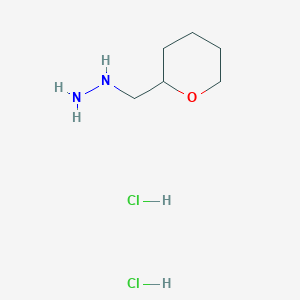

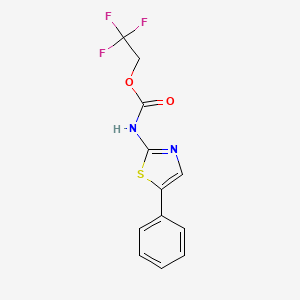

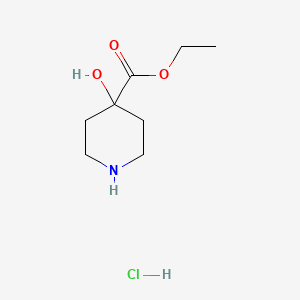

(Oxan-2-ylmethyl)hydrazine dihydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Hydrazines are pivotal in organic synthesis, serving as precursors for the formation of various functional groups and structures. For example, hydrazones and oximes, derived from hydrazines, play a crucial role in conjugate formation, offering rapid reactions that can rival orthogonal cycloaddition-based conjugation chemistries, even at neutral pH levels (Kool et al., 2014). This capability is essential for synthesizing complex molecules efficiently.

Medicinal Chemistry and Drug Design

Hydrazine derivatives are instrumental in medicinal chemistry for synthesizing compounds with potential therapeutic effects. For instance, new series of 3(2h)-one pyridazinone derivatives, synthesized using hydrazine hydrate, showed significant antioxidant activity, which could be harnessed in drug development (Mehvish & Kumar, 2022). Such derivatives are often subject to molecular docking studies to evaluate their interactions with biological targets, providing insights into their potential as drug candidates.

Materials Science

In materials science, hydrazine derivatives find applications in developing green oxidizers for use in rocket propulsion, aiming to replace toxic substances like ammonium perchlorate and hydrazine itself. Research in this area focuses on the synthesis and evaluation of green oxidizers based on ammonium nitrate (AN) and other compounds, highlighting the ongoing efforts to find safer alternatives for aerospace applications (Kumar, 2019).

Analytical Chemistry

Hydrazine and its derivatives are also significant in analytical chemistry, where they are used as derivatization agents for the sensitive detection of various substances. A study on the electroanalytical determination of oxadiazon, a pesticide, involved the identification of its hydrolysis products, including hydrazine derivatives, using cyclic and square-wave voltammetry. This method allowed for the sensitive detection of oxadiazon in commercial products, demonstrating the utility of hydrazine derivatives in environmental monitoring (Garrido et al., 2001).

Safety And Hazards

The compound is classified as a Warning substance. Precautionary measures include avoiding inhalation, skin contact, and eye exposure. Refer to the provided MSDS for detailed safety information.

Eigenschaften

IUPAC Name |

oxan-2-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDDVRLFZABQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxan-2-ylmethyl)hydrazine dihydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)

![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)